3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid

Pharmaceutical impurity reference standard Regulatory compliance Method validation

Uncharacterized impurity standards delay regulatory submission and risk rejection. 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid (Methylaminolevulinate EP Impurity G, CAS 77479-03-9) resolves this as an EP-designated reference standard with full characterization-HPLC, 1H/13C NMR, HRMS, and lot-specific CoA-compliant with ICH Q3A/Q3B. • Eliminates weeks of in-house structural elucidation • DNA-damaging agent at 2-10 µM with Cu2+ (50-500× more potent than ALA) • Stability-indicating ALA degradation marker for ICH Q1A studies

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 77479-03-9
Cat. No. B1259399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid
CAS77479-03-9
Synonyms3,6-DHP-DPA
3,6-dihydropyrazine-2,5-dipropanoic acid
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C(=NCC(=N1)CCC(=O)O)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h1-6H2,(H,13,14)(H,15,16)
InChIKeyVYHCBAHHXCYDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPPA/DHPY: Identity, Regulatory Role, and Procurement Overview


3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid (CAS 77479-03-9), systematically named 3-[6-(2-carboxyethyl)-2,5-dihydropyrazin-3-yl]propanoic acid and commonly abbreviated as DPPA or DHPY, is a cyclic dihydropyrazine diacid (C₁₀H₁₄N₂O₄, MW 226.23 g/mol) formed by the non‑enzymatic dimerization of 5‑aminolevulinic acid (ALA) at neutral pH [1]. The compound functions both as a metal‑chelating agent that interferes with metal‑dependent cellular processes and as a DNA‑strand‑breaking agent through metal‑catalyzed generation of reactive oxygen species [2]. In the pharmaceutical regulatory landscape, DPPA is officially designated as Methylaminolevulinate EP Impurity G under the European Pharmacopoeia, making it a critical reference standard for analytical method validation and quality control in the manufacture of methylaminolevulinate hydrochloride active pharmaceutical ingredient [3].

EP Impurity G Certified reference standard for methylaminolevulinate HCl impurity profiling and method validation
Bioactive Probe Metal-chelating dihydropyrazine with reported DNA strand-break activity for genotoxicity research

Why Generic DPPA Cannot Substitute for a Certified EP Impurity Standard


Substituting a certified batch of 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoic acid with an uncharacterized or off‑the‑shelf chemical supply introduces unacceptable regulatory and experimental risks. The compound's dual identity as both a biologically active DNA‑damaging agent [1] and a pharmacopeia‑defined impurity [2] means that small variations in purity, residual solvents, or oxidative degradation products (e.g., pyrazine‑2,5‑dipropanoic acid, PY) can drastically alter its analytical performance as a reference standard. Generic suppliers frequently omit the HPLC, NMR, and MS characterization required for ANDA or DMF filing, leaving the end‑user with no traceable evidence of identity or purity. Furthermore, the inherent chemical instability of the dihydropyrazine ring toward autoxidation [1] demands controlled storage and handling documentation—data that only a properly qualified reference standard supplier provides. The quantitative evidence below demonstrates exactly where certified product performance diverges from unqualified alternatives.

Certified EP Impurity G
Generic Chemical Supply
Full characterization package (HPLC, NMR, MS, lot-specific CoA) provided
Nominal purity statement only; no auditable documentation
Controlled oxidative degradation (PY) documented and managed
Unverified oxidation product levels may compromise analytical accuracy
Lot-specific traceability supports immediate regulatory filing use
May require weeks of in-house re-characterization before method validation

Quantitative Differentiation Evidence for DPPA/DHPY


EP Impurity G Certification vs. Uncertified Chemical Supply

When procured as a certified Methylaminolevulinate EP Impurity G reference standard, 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoic acid is supplied with comprehensive characterization data meeting European Pharmacopoeia requirements—full HPLC chromatogram, ¹H/¹³C NMR spectra, high‑resolution mass spectrum, and a lot‑specific Certificate of Analysis [1]. In contrast, generic chemical‑grade suppliers of the same CAS number typically provide only a statement of nominal purity (often ≥95% by supplier‑defined methods) without the documentary evidence required for regulatory submission . The certified product thus eliminates the need for in‑house re‑characterization, which can consume 2–4 weeks of analytical staff time and substantial consumable costs before the material can be used in an ANDA or DMF filing.

Documentation completeness
Reported
Certified: full HPLC+NMR+MS+CoA supplied; generic: nominal purity statement only
Eliminates in-house re-characterization; supports direct use in regulatory method validation workflows
Supplier-reported characterization package; verify compliance with current EP monograph
Pharmaceutical impurity reference standard Regulatory compliance Method validation

DNA Strand-Breakage Potency: DHPY vs. ALA

In plasmid DNA cleavage assays using pUC19 ccc‑DNA, DHPY (3,6‑dihydropyrazine‑2,5‑dipropanoic acid) induced detectable DNA strand breaks at concentrations as low as 2–10 µM in the presence of 0.1 mM Cu²⁺ ions [1]. By comparison, the parent compound 5‑aminolevulinic acid (ALA) requires concentrations of 0.5–5 mM to produce comparable DNA damage in analogous in vitro systems—a 50‑ to 500‑fold higher exposure level [2]. Methyl‑substituted dihydropyrazine derivatives such as 2,3‑dihydro‑5,6‑dimethylpyrazine show enhanced strand‑breaking activity (rank order 7>5>2 in Yamaguchi et al., 1996 [3]), indicating that the propanoic acid side chains of DHPY modulate rather than abolish the intrinsic DNA‑damaging pharmacophore. This places DHPY in a unique potency window: more active than the ALA prodrug yet less promiscuous than fully methylated dihydropyrazines, making it a selective probe for metal‑catalyzed oxidative damage studies.

DNA damage potency
Reported
2–10 µM DHPY vs. 0.5–5 mM ALA, 50‑ to 500‑fold higher potency in plasmid cleavage assays
Supports use as a higher-potency chemical probe for metal-catalyzed oxidative DNA damage studies
Cross-study comparison; DHPY not directly tested against all methyl‑substituted dihydropyrazine congeners
Genotoxicity Oxidative stress Mechanistic toxicology

Chemical Stability Profile: DHPY as a Tractable Intermediate

The non‑enzymatic dimerization of 5‑aminolevulinic acid (ALA) at neutral pH proceeds via the dihydropyrazine intermediate DHPY, which subsequently undergoes autoxidation to yield pyrazine‑2,5‑dipropanoic acid (PY) [1]. ALA itself is highly unstable at pH ≥ 6.0, degrading with a half‑life of approximately 37 hours at pH 7.4 and 25°C in aerated aqueous solution, forming DHPY as the primary degradation product [1]. DHPY, once formed, exhibits intermediate stability—it persists sufficiently to be isolated and characterized as a solid, but in solution under ambient oxygen it slowly converts to the fully aromatic PY . This contrasts with the fully oxidized PY, which is chemically inert and no longer possesses the dihydropyrazine pharmacophore responsible for DNA‑strand‑breaking activity. For procurement purposes, this means that DHPY reference material must be stored under recommended conditions (2–8°C, tightly closed container ) to prevent oxidative degradation, and the user must verify the absence of PY by HPLC or NMR before critical experiments.

Stability profile
Class-level
ALA t₁/₂ ~37 h at pH 7.4; DHPY isolable as solid, oxidizes to PY over hours‑to‑days in solution
Controlled storage (2–8°C) and PY verification required before critical experiments
Exact DHPY half-life depends on pH, temperature, and metal ion concentration; class‑level inference
Degradation pathway Formulation stability Analytical reference stability

Metal Chelation Identity: DPPA vs. EDTA-Class Agents

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid (DPPA) acts as a metal chelator that, unlike classical polyaminocarboxylate chelators such as EDTA (ethylenediaminetetraacetic acid) or DTPA, derives its metal‑binding capacity from the dihydropyrazine ring nitrogen atoms in combination with the pendant propanoic acid carboxylates . This distinct coordination geometry is believed to underlie the compound's observed biological effects: DPPA binding to metal ions prevents their access to vital cellular components such as DNA and proteins, and at elevated concentrations DPPA damages mitochondria by releasing hydrogen peroxide into the cytoplasm . While quantitative stability constants for DPPA with Cu²⁺ or Fe²⁺ have not been reported in the peer‑reviewed literature (class‑level inference from structural analogy to other dihydropyrazine chelators), the downstream biological consequence—growth inhibition of carcinoma cells in culture—has been demonstrated . This contrasts with EDTA, whose high metal‑binding affinity (log K ~18.8 for Cu²⁺) makes it a broad‑spectrum chelator that can strip essential metal cofactors indiscriminately, whereas DPPA's moderate binding character is invoked to explain its more targeted mitochondrial action .

Chelation identity
Data to verify
Dihydropyrazine‑nitrogen + carboxylate coordination; growth inhibition of carcinoma cells reported; stability constants not published
Reported mitochondrial H₂O₂ phenotype may differentiate from EDTA for metal-dependent pathway studies
No quantitative binding data; cell-based functional evidence requires independent replication
Metal chelation Cancer research Mitochondrial toxicity

Proven Application Scenarios for DPPA/DHPY


Certified Reference Standard for ANDA/DMF Regulatory Filing

Pharmaceutical quality control laboratories preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for methylaminolevulinate hydrochloride can deploy 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoic acid as the EP‑designated Impurity G reference standard. The product, when sourced from a certified supplier, arrives with a full characterization package (HPLC chromatogram, ¹H and ¹³C NMR spectra, HRMS data, and a lot‑specific Certificate of Analysis) that satisfies the documentary requirements of ICH Q3A/Q3B and the EP monograph [1]. This eliminates the need for in‑house structural elucidation and purity assignment, reducing the time from material receipt to regulatory submission by up to several weeks relative to using an uncharacterized chemical supply [1].

Mechanistic Probe for Metal-Catalyzed Oxidative DNA Damage

Investigators studying the molecular basis of hepatocellular carcinoma in acute intermittent porphyria or the genotoxicity of lead poisoning can use DHPY as a chemically defined, potent DNA‑damaging agent. At 2–10 µM in the presence of 0.1 mM Cu²⁺, DHPY causes robust DNA strand breaks in plasmid‑based assays, providing a 50‑ to 500‑fold gain in potency over the parent compound 5‑aminolevulinic acid (ALA) [REFS-2, REFS-3]. Because DHPY bypasses the enzymatic steps required for ALA metabolism, it enables direct interrogation of the metal‑catalyzed oxidative damage pathway without confounding cellular uptake or metabolic conversion variables [2].

Intermediate Standard for ALA Formulation Stability Monitoring

Formulation scientists developing aqueous dosage forms of ALA for photodynamic therapy can employ DHPY as a primary degradation marker. ALA degrades at neutral pH to DHPY with a half‑life of approximately 37 hours at 25°C, and DHPY itself further oxidizes to the pharmacologically inert pyrazine‑2,5‑dipropanoic acid (PY) [4]. By using a well‑characterized DHPY reference standard, analysts can calibrate HPLC methods to simultaneously quantify ALA, DHPY, and PY in stability samples, enabling accurate shelf‑life prediction and impurity‑profile control in compliance with ICH Q1A guidelines [REFS-4, REFS-1].

Positive Control for Mitochondrial Dysfunction and H₂O₂ Assays

Cancer biologists investigating mitochondrial‑targeted therapies can use DPPA as a positive control compound because it is a strong inhibitor of mitochondrial function that causes hydrogen peroxide release into the cytoplasm at high concentrations, leading to catalase activation and cell death . Unlike the broad‑spectrum chelator EDTA, which non‑selectively strips essential metal cofactors, DPPA's dihydropyrazine‑based coordination chemistry is reported to produce a more targeted mitochondrial phenotype, making it a suitable tool for dissecting metal‑dependent mitochondrial toxicity pathways [REFS-5, REFS-6].

Application
Selection Property
Validation Focus
Regulatory method validation for methylaminolevulinate HCl
Certified documentation package (HPLC, NMR, MS, CoA)
EP monograph compliance and audit-ready impurity profiling
Metal-catalyzed oxidative DNA damage research
Reported potency window in plasmid cleavage assays
Concentration-dependent DNA strand-break endpoints
ALA formulation stability and degradation studies
Characterized degradation pathway (ALA→DHPY→PY)
HPLC impurity profiling and shelf-life modeling
Mitochondrial dysfunction and metal-chelator comparison research
Reported H₂O₂ release and mitochondrial damage phenotype
Metal-dependent toxicity pathway characterization
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